3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride
Overview
Description
3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride is a useful research compound. Its molecular formula is C19H27ClN2OS and its molecular weight is 366.9 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that the compound is a derivative of thieno[3,4-b]thiophene , which has been studied for its optoelectronic properties
Mode of Action
Based on the properties of thieno[3,4-b]thiophene derivatives , it can be inferred that the compound might interact with its targets through electronic transitions . The exact nature of these interactions and the resulting changes would require further investigation.
Biochemical Pathways
Given its potential optoelectronic properties , it could be involved in pathways related to light absorption and emission
Result of Action
Based on its potential optoelectronic properties , it could influence processes related to light absorption and emission at the molecular level. The cellular effects would depend on the specific targets and pathways involved.
Properties
IUPAC Name |
3-[4-(aminomethyl)cyclohexyl]-N-propan-2-yl-1-benzothiophene-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2OS.ClH/c1-12(2)21-19(22)18-17(14-9-7-13(11-20)8-10-14)15-5-3-4-6-16(15)23-18;/h3-6,12-14H,7-11,20H2,1-2H3,(H,21,22);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGUKILYJYDZTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C2=CC=CC=C2S1)C3CCC(CC3)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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